N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in cancer therapy. This compound is a member of the pyrimidine class of anticancer agents and has been found to be effective against various types of cancer, including leukemia, lymphoma, and solid tumors.
Aplicaciones Científicas De Investigación
1. Metabolism and Disposition Studies
- Metabolic Fate and Excretion: A related compound, N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, was studied for its metabolism and excretion in rats and dogs, using 19F-NMR spectroscopy and other techniques. The study highlighted the compound's elimination primarily through metabolism, with the major metabolite identified in urine and bile (Monteagudo et al., 2007).
2. Antimicrobial Activity
- Antibacterial and Antifungal Properties: Novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, closely related to N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide, demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Devarasetty et al., 2019).
3. Anti-Inflammatory and Analgesic Properties
- COX Inhibition and Pain Relief: Related compounds with a similar pyrimidine structure were synthesized and evaluated for their cyclooxygenase (COX) inhibition, analgesic, and anti-inflammatory activities. These compounds showed significant inhibitory activity on COX-2 selectivity, providing pain relief and reducing inflammation (Abu‐Hashem et al., 2020).
4. Anti-Cancer Properties
- Inhibition of Cancer Cell Proliferation: A study on N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, closely related to N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide, showed anti-proliferative activity against A375 cells. Molecular docking analysis was also performed to explore its binding mode (Zhou et al., 2021).
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2/c17-12-2-1-11(13(18)7-12)9-19-16(23)14-8-15(21-10-20-14)22-3-5-24-6-4-22/h1-2,7-8,10H,3-6,9H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQDYQSUAJRQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.